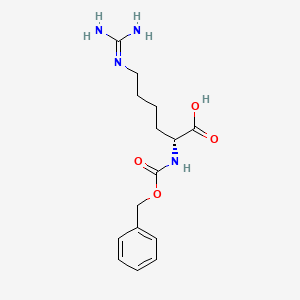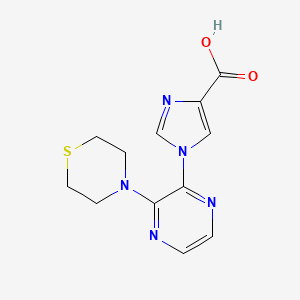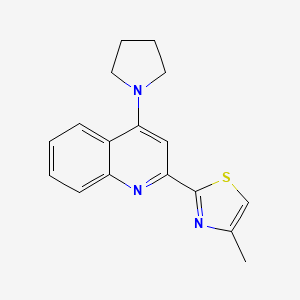
(R)-2-(benzyloxycarbonylaMino)-6-guanidinohexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(benzyloxycarbonylaMino)-6-guanidinohexanoic acid is a synthetic amino acid derivative It is characterized by the presence of a benzyloxycarbonyl group attached to the amino group and a guanidino group attached to the hexanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
One common method is the use of the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale Strecker synthesis or other methods that allow for the efficient introduction of the benzyloxycarbonyl and guanidino groups. Optimization of reaction conditions, such as temperature, pH, and the use of catalysts, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
®-2-(benzyloxycarbonylaMino)-6-guanidinohexanoic acid can undergo various chemical reactions, including:
Oxidation: The guanidino group can be oxidized to form urea derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The amino and guanidino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Urea derivatives.
Reduction: Free amine derivatives.
Substitution: Various substituted amino acid derivatives.
科学的研究の応用
®-2-(benzyloxycarbonylaMino)-6-guanidinohexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of ®-2-(benzyloxycarbonylaMino)-6-guanidinohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may enhance the compound’s binding affinity to its target, while the guanidino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
類似化合物との比較
Similar Compounds
®-2-(tert-butoxycarbonylaMino)-6-guanidinohexanoic acid: Similar structure but with a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.
®-2-(benzyloxycarbonylaMino)-6-aminohexanoic acid: Lacks the guanidino group.
Uniqueness
®-2-(benzyloxycarbonylaMino)-6-guanidinohexanoic acid is unique due to the presence of both the benzyloxycarbonyl and guanidino groups, which confer specific chemical and biological properties
特性
分子式 |
C15H22N4O4 |
|---|---|
分子量 |
322.36 g/mol |
IUPAC名 |
(2R)-6-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H22N4O4/c16-14(17)18-9-5-4-8-12(13(20)21)19-15(22)23-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,19,22)(H,20,21)(H4,16,17,18)/t12-/m1/s1 |
InChIキー |
KTPKIMJAZDFELN-GFCCVEGCSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCCCN=C(N)N)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN=C(N)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B11837716.png)

![3-Benzyl-2,4-dimethylindeno[2,1-B]pyran](/img/structure/B11837720.png)


![3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate](/img/structure/B11837733.png)
![2-{4-[(Naphthalen-1-yl)methyl]phenoxy}acetamide](/img/structure/B11837738.png)






